molecular formula C12H16O8 B020930 Phlorin CAS No. 28217-60-9

Phlorin

Cat. No. B020930
CAS RN: 28217-60-9
M. Wt: 288.25 g/mol
InChI Key: WXTPOHDTGNYFSB-RMPHRYRLSA-N
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Description

Synthesis Analysis

Phlorin derivatives have been synthesized through various methods, including the reaction of N-confused porphyrin with trimethyl or triethyl phosphite, yielding a 3-phosphonated N-confused phlorin. This method introduces a stereogenic center at one of the meso positions, resulting in enantiomerically pure compounds. The synthesis approach demonstrates the ability to manipulate the phlorin structure to obtain specific stereochemical configurations (Liu et al., 2013). Another novel synthesis of phlorin derivatives involves oxidant-mediated coupling, showcasing the versatility in creating phlorin structures under different conditions (Hong et al., 2003).

Molecular Structure Analysis

Phlorins are characterized by their unique molecular structure, which includes one sp3 hybridized meso-carbon, distinguishing them from other tetrapyrrole macrocycles. This structural peculiarity makes them less stable and more sensitive to environmental conditions. The synthesis and characterization of these compounds require careful handling and innovative strategies to stabilize them for further study. The molecular structure's intricacies are crucial for understanding phlorin's reactivity and potential applications (Taniguchi & Lindsey, 2017).

Chemical Reactions and Properties

Phlorin compounds engage in various chemical reactions, including coordination with metals to form metallophlorin complexes. These reactions are significant for exploring phlorin's potential in catalysis and materials science. For example, the direct metalation of freebase phlorin derivatives to produce stable gold(III) phlorin complexes highlights the capacity of phlorins to form diverse and potentially useful complexes (Pistner et al., 2021).

Physical Properties Analysis

The physical properties of phlorins, such as their absorption and fluorescence spectra, are significantly influenced by their structural features. These properties are essential for applications in photodynamic therapy and solar energy conversion. The synthesis and study of phlorin macrocycles that display cooperative fluoride binding demonstrate the influence of structural modifications on phlorin's physical properties, offering insights into designing phlorins for specific functions (Pistner et al., 2013).

Chemical Properties Analysis

Understanding phlorin's chemical properties, including reactivity towards various substrates and conditions, is crucial for harnessing its potential in synthetic chemistry and biological applications. The chemical properties are closely tied to the phlorin structure, with specific substitutions and modifications leading to changes in reactivity and stability. The synthesis of phlorin derivatives and their anion-binding properties illustrate the diverse chemical behaviors of phlorins and their potential utility in creating new materials and catalysts (Hong et al., 2003).

Safety And Hazards

When handling Phlorin, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of more effective energy conversion processes is critical for global energy sustainability. The design of molecular electrocatalysts for the hydrogen evolution reaction is an important component of these efforts. Proton-coupled electron transfer (PCET) reactions, in which electron transfer is coupled to proton transfer, play an important role in these processes and can be enhanced by incorporating proton relays into the molecular electrocatalysts .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPOHDTGNYFSB-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279756
Record name 3,5-Dihydroxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 476785

CAS RN

28217-60-9
Record name 3,5-Dihydroxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28217-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
AJ Pistner, MI Martin, GPA Yap… - Journal of Porphyrins and …, 2021 - World Scientific
… phlorin constructs. In this work, an alternate synthetic approach for preparation of gold… III) phlorin complexes that involves the first direct metalation of two different freebase phlorin …
Number of citations: 9 www.worldscientific.com
LMM Louche, F Luro, EM Gaydou… - Journal of agricultural …, 2000 - ACS Publications
… phlorin content in various juices and peel extracts of Citrus fruits having industrial importance, for quality control. In this work, we researched the range of phlorin … To compare the phlorin …
Number of citations: 15 pubs.acs.org
AJ Pistner, DA Lutterman, MJ Ghidiu… - Journal of the …, 2013 - ACS Publications
… the phlorin construct, we have undertaken the preparation and physical characterization of a family of phlorin … properties are inherent to the phlorin core and that these properties can be …
Number of citations: 76 pubs.acs.org
BH Solis, AG Maher, DK Dogutan… - Proceedings of the …, 2016 - National Acad Sciences
… The C–H bond of the active phlorin acts similarly to the more traditional metal-… a phlorin intermediate through spectroelectrochemical measurements. These results suggest that phlorin …
Number of citations: 155 www.pnas.org
M Tang, Y Liang, J Liu, L Bian, Z Liu - CCS Chemistry, 2022 - chinesechemsoc.org
… for key intermediates like the highly reactive phlorin leading to porphyrin. Here, we report a … phlorin during porphyrin synthesis. By mechanically constraining its periphery, a phlorin …
Number of citations: 6 www.chinesechemsoc.org
J Nieto-Pescador, B Abraham, AJ Pistner… - Physical Chemistry …, 2015 - pubs.rsc.org
… In this work we investigate excited state dynamics of a phlorin macrocycle in solution and … The phlorin derivative investigated here is especially suited for this study because it shows …
Number of citations: 18 pubs.rsc.org
Y Fang, YG Gorbunova, P Chen, X Jiang… - Inorganic …, 2015 - ACS Publications
… dianion to give an anionic phlorin product. The phlorin anion is electroactive and can be … potentials to give a phlorin dianion. The chemical conversion of the porphyrin dianion to a …
Number of citations: 51 pubs.acs.org
G Su, Q Li, M Ishida, C Li, F Sha, XY Wu… - Angewandte Chemie …, 2020 - Wiley Online Library
… between the nonconjugated N-confused phlorin-like skeleton and the … phlorin framework with an appended dipyrrin at the α-position of the confused pyrrolic unit. The freebase phlorin …
Number of citations: 27 onlinelibrary.wiley.com
B Liu, X Li, X Xu, M Stepien… - The Journal of Organic …, 2013 - ACS Publications
… a chiral phlorin … phlorin. To correlate the chirooptical response of the enantiomers with their absolute configuration we calculated the electronic transitions for the R enantiomer of phlorin …
Number of citations: 51 pubs.acs.org
AS Aslam, JH Hong, JH Shin… - Angewandte Chemie …, 2017 - Wiley Online Library
… The resulting phlorin contains an interesting bicyclic structure. Moreover, to the best of our knowledge, this phlorin is the first Diels–Alder adduct of a diene forming part of the global π‐…
Number of citations: 34 onlinelibrary.wiley.com

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